molecular formula C18H24N4O2 B2375114 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 1775383-32-8

8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No.: B2375114
CAS No.: 1775383-32-8
M. Wt: 328.416
InChI Key: KZZGEMGPHHGMGL-UHFFFAOYSA-N
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Description

8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[45]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, a convenient synthesis method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

8-(cyclopentanecarbonyl)-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-16(14-6-4-5-7-14)21-12-10-18(11-13-21)19-17(24)22(20-18)15-8-2-1-3-9-15/h1-3,8-9,14,20H,4-7,10-13H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZGEMGPHHGMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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